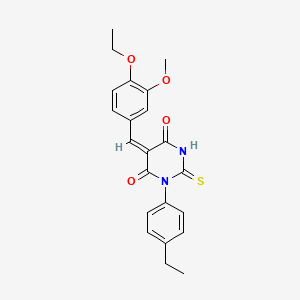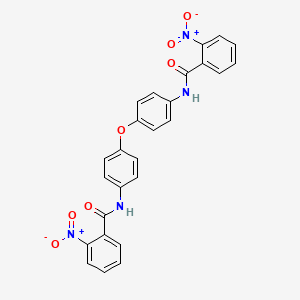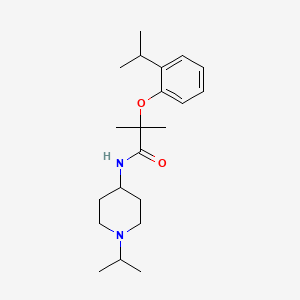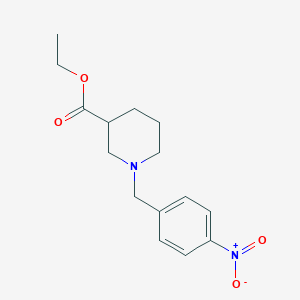![molecular formula C19H20N4O2 B5197385 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis and cell division. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a key regulator of mitosis and cell division. It plays a critical role in the formation and stabilization of the mitotic spindle, a structure that is essential for proper cell division. By inhibiting Aurora A kinase, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key proteins involved in mitosis, such as histone H3 and TPX2. It also disrupts the localization of Aurora A kinase to the spindle poles, leading to spindle defects and mitotic arrest. In addition, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine is its specificity for Aurora A kinase. Unlike other Aurora kinase inhibitors, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine does not inhibit Aurora B kinase, which is involved in cytokinesis and can cause toxicity in non-cancerous cells. However, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has some limitations, including poor solubility and bioavailability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine. One area of interest is in combination therapy with other anticancer agents. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin. Another area of interest is in the development of more potent and selective Aurora A kinase inhibitors. Finally, there is interest in developing new formulations of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine with improved solubility and bioavailability for use in clinical trials.
Synthesemethoden
The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 2-chloro-3-pyridinylmethanol to form the key intermediate. This intermediate is then converted to N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine through a series of reactions involving pyrimidine ring formation, reduction, and protection/deprotection steps.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has also been shown to be effective in inhibiting tumor growth in mouse xenograft models.
Eigenschaften
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-11-14(2)23-19(22-13)21-12-15-7-6-10-20-18(15)25-17-9-5-4-8-16(17)24-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUDVMVUMEDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5197317.png)


![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methoxybenzamide](/img/structure/B5197334.png)

![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)

![(3R*,4R*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5197371.png)


![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}](/img/structure/B5197415.png)